molecular formula C7H9ClN2O B1301876 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 128249-59-2

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B1301876
M. Wt: 172.61 g/mol
InChI Key: ALEXVLREJYSWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regioselective reactions, where specific positions on the pyrazole ring are targeted for modification. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized through highly regioselective acylation and alkylation reactions, demonstrating the ability to selectively functionalize the pyrazole ring at desired positions . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to significantly reduce reaction times, showcasing an efficient synthesis method . Additionally, a one-pot synthesis approach has been described for pyrazole-5-carboxylates, utilizing 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was also determined by X-ray diffraction, providing insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cycloadditions, acylations, and alkylations, to yield a wide array of compounds with potential biological activities. The voltammetric behavior of 1H-3-methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles has been studied to understand the influence of different substituents on the anodic oxidation mechanism . This highlights the reactivity and electrochemical properties of pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by various techniques, including thermogravimetric analysis, to understand its stability and decomposition behavior . The crystal and molecular structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was studied, revealing intermolecular interactions that contribute to the stability of the crystal structure .

Scientific Research Applications

Synthesis of Complex Compounds

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is used in the synthesis of complex organic compounds. For instance, it reacts with other compounds such as ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate to form novel compounds with specific molecular structures and orientations. These reactions often result in the formation of new compounds with distinct physical and chemical properties, contributing to the exploration of new materials in organic chemistry (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009).

Crystal Structure Analysis

This chemical is also pivotal in the study of crystal structures. When it reacts with certain compounds, it forms crystals that can be analyzed using X-ray diffraction. This analysis helps understand the spatial arrangement of atoms in the crystal, providing insights into the properties and behavior of the material. For example, studies involving the synthesis of pyrazole derivatives have used X-ray diffraction to determine the molecular and crystal structure of these compounds (L. Minga, 2005).

Precursor for Ligands and Catalysts

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride serves as a precursor in the synthesis of ligands and catalysts. These ligands and catalysts are crucial in various chemical reactions, including those used in pharmaceutical research and material science. By modifying the pyrazole core and its substituents, researchers can develop new compounds with desirable properties for specific applications (D. Grotjahn et al., 2002).

Development of Coordination Polymers

The compound is utilized in the creation of coordination polymers. These polymers, made by combining metal ions with organic ligands, have potential applications in areas like catalysis, gas storage, and separation technologies. Research involving the synthesis of coordination polymers using pyrazole derivatives highlights the versatility and potential of these materials in various scientific fields (M. Cheng et al., 2017).

Safety And Hazards

“1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Pyrazole derivatives are an active area of research due to their wide range of biological activities . Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their biological activities .

properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXVLREJYSWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372047
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride

CAS RN

128249-59-2
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 3
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Citations

For This Compound
1
Citations
Z Zhu, RL Johnson, Z Zhang, LE Herring… - Cellular and Molecular …, 2023 - Springer
… The volatiles were removed under vacuum, and the crude, 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (560 mg, 3.24 mmol, assumed 100% yield), was used without further …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.